2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid
Description
This compound (CAS 752202-61-2, molecular weight 264.28 g/mol) features a pyrrolo[3,4-c]pyridine core fused with a bicyclic system. Its structure is critical in medicinal chemistry, particularly for designing kinase inhibitors or protease modulators due to its resemblance to purine scaffolds .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-10(11(16)17)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFPAIRFTKBJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Core Structural Variations
6-[(tert-Butoxycarbonyl)]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS EN300-28266132, MW 281.29 g/mol):
- Differs in pyrrolo-pyridine ring fusion ([2,3-c] vs. [3,4-c]), altering aromaticity and electronic properties.
- Higher molecular weight due to additional hydrogen atoms in the tetrahydropyridine ring.
- The carboxylic acid at position 2 (vs. position 6) may influence binding interactions in biological systems .
- 1-[(tert-Butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 2225146-25-6): Pyrrolo[2,3-b]pyridine core with a methoxy substituent at position 5.
2.2. Functional Group Variations
- Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (): Pyrrole core with indole substituents and an ethyl ester group. The ester group (vs. free carboxylic acid) enhances lipophilicity, making it suitable as a prodrug intermediate. Hydrolysis in vivo would yield the active carboxylic acid form . Indole substituents may confer serotonin receptor affinity, unlike the pyridine-based target compound .
- 6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic Acid: Thieno[2,3-c]pyridine core with a chlorine substituent. The thieno ring (vs. pyrrolo) reduces basicity, altering solubility in polar solvents .
2.3. Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to ester or methoxy derivatives.
- Stability : The Boc group is base-labile in all cases, but the pyrrolo[3,4-c]pyridine core’s electron-withdrawing carboxylic acid may reduce stability under basic conditions compared to methoxy-substituted analogs .
2.5. Spectroscopic Profiles
- IR Spectroscopy : The target compound’s Boc carbonyl stretch (~1765 cm⁻¹) aligns with analogs, but its carboxylic acid O-H stretch (~2500–3000 cm⁻¹) distinguishes it from esters .
- ¹H-NMR : The tert-butyl signal (δ ~1.34 ppm) is consistent across Boc-protected compounds. Aromatic protons in the pyrrolo[3,4-c]pyridine core (δ ~7.0–8.0 ppm) differ from indole-substituted analogs (δ ~6.8–7.5 ppm) due to ring current effects .
Biological Activity
2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.3 g/mol
- CAS Number : 1363380-86-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The structural features of the pyrrolo-pyridine scaffold facilitate interactions with enzymes and receptors involved in critical biological pathways.
Potential Targets:
- Enzymatic Inhibition : The carboxylic acid group may interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways.
Biological Activity
Research indicates that 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolo compounds possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives against Staphylococcus aureus were reported as low as 3.125 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC 2 μg/mL) .
Anticancer Activity
Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Induction of cell cycle arrest and apoptosis in cancer cell lines has been observed, particularly through the modulation of pathways involving p53 and Bcl-2 proteins .
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
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Study on Antimicrobial Efficacy :
- A series of pyrrole derivatives were synthesized and tested against various bacterial strains. The study found that the introduction of different substituents on the pyrrole ring significantly influenced antimicrobial activity .
- Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound Target Bacteria MIC (μg/mL) Pyrrole Derivative A Staphylococcus aureus 3.125 Pyrrole Derivative B Escherichia coli 12.5 Pyrrole Derivative C Mycobacterium tuberculosis 5
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Study on Anticancer Properties :
- In vitro studies showed that specific derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic markers such as caspases .
- Table 2: Effects on Cancer Cell Lines
Compound Cell Line IC50 (μM) Pyrrole Derivative D MCF-7 (Breast Cancer) 10 Pyrrole Derivative E HeLa (Cervical Cancer) 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
